2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with an amino group, an iodine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine, followed by iodination and subsequent functional group transformations . The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and the presence of catalysts such as iodine molecules .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a different halogen or functional group in place of the iodine atom.
Scientific Research Applications
2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: The compound’s structure suggests potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The pyrazole ring provides a stable scaffold that can interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-amino-4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid
- 2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)acetic acid
- 2-(5-amino-4-fluoro-3-methyl-1H-pyrazol-1-yl)acetic acid
Uniqueness
The uniqueness of 2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)acetic acid lies in the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its halogen-substituted analogs. Iodine’s larger atomic size and polarizability can enhance the compound’s binding properties and make it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C6H8IN3O2 |
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Molecular Weight |
281.05 g/mol |
IUPAC Name |
2-(5-amino-4-iodo-3-methylpyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C6H8IN3O2/c1-3-5(7)6(8)10(9-3)2-4(11)12/h2,8H2,1H3,(H,11,12) |
InChI Key |
IPNSKBSLDFFYNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1I)N)CC(=O)O |
Origin of Product |
United States |
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